molecular formula C21H30N2O6S2 B13914271 (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)

Cat. No.: B13914271
M. Wt: 470.6 g/mol
InChI Key: NAQRFEKUJQDMAX-XCUBXKJBSA-N
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Description

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid) is a complex organic compound that features a pyrrolo[1,2-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied chemical and biological properties.

    4-Methylbenzenesulfonic acid derivatives: These compounds contain the 4-methylbenzenesulfonic acid moiety and may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine lies in its specific stereochemistry and combination of functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H30N2O6S2

Molecular Weight

470.6 g/mol

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H14N2.2C7H8O3S/c1-2-7-6-8-3-5-9(7)4-1;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,1-6H2;2*2-5H,1H3,(H,8,9,10)/t7-;;/m1../s1

InChI Key

NAQRFEKUJQDMAX-XCUBXKJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H]2CNCCN2C1

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2CNCCN2C1

Origin of Product

United States

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